A glucocorticoid with anti-inflammatory activity used topically for various skin disorders.
Fluocortolone Pivalate
CAS No.: 29205-06-9
Cat. No.: VC21332204
Molecular Formula: C27H37FO5
Molecular Weight: 460.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29205-06-9 |
---|---|
Molecular Formula | C27H37FO5 |
Molecular Weight | 460.6 g/mol |
IUPAC Name | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C27H37FO5/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-26(18,5)23(16)20(30)12-27(17,6)22(14)21(31)13-33-24(32)25(2,3)4/h7-8,10,14,16-17,19-20,22-23,30H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,23-,26+,27+/m1/s1 |
Standard InChI Key | XZBJVIQXJHGUBE-HZMVJJPJSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)C)F |
SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F |
Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F |
Introduction
Chemical Structure and Properties
Molecular Information
Fluocortolone pivalate (6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pivalate) is a synthetic corticosteroid with a molecular formula of C27H37FO5 and a molecular weight of 460.6 g/mol . The compound is characterized by esterification with pivalic acid, which enhances its lipophilicity compared to the parent compound fluocortolone .
Physical and Chemical Characteristics
Fluocortolone pivalate appears as a pale yellow to yellow solid at room temperature . The compound features a glucocorticoid core structure with specific modifications, including a fluorine atom at position 6, which enhances its anti-inflammatory potency compared to non-fluorinated corticosteroids . The pivalate ester at position 21 significantly increases the compound's lipophilicity, allowing for better penetration through biological membranes and enhancing its topical efficacy .
Property | Value |
---|---|
Molecular Formula | C27H37FO5 |
Molecular Weight | 460.6 g/mol |
Physical State | Pale yellow to yellow solid |
CAS Number | 29205-06-9 |
Solubility | Limited water solubility; soluble in organic solvents |
Pharmacological Properties
Mechanism of Action
Fluocortolone pivalate exerts its therapeutic effects through mechanisms typical of corticosteroids. After application, the pivalate ester undergoes hydrolysis, releasing the active fluocortolone molecule . The active compound then binds to intracellular glucocorticoid receptors, forming complexes that translocate to the nucleus. These complexes modulate gene expression, leading to:
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Inhibition of pro-inflammatory cytokine production
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Suppression of inflammatory cell recruitment
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Reduction of vascular permeability
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Stabilization of cell membranes
This comprehensive anti-inflammatory action makes fluocortolone pivalate effective in managing various inflammatory conditions, particularly those affecting epithelial surfaces .
Pharmacokinetics
The pharmacokinetic profile of fluocortolone pivalate indicates limited systemic absorption when applied topically or rectally. Studies have shown that less than 15% of the applied dose is absorbed when administered rectally . After absorption, the compound undergoes hepatic metabolism, with the majority of metabolites being excreted via the urinary system.
The esterification with pivalic acid significantly extends the compound's duration of action compared to the parent compound, allowing for less frequent dosing in clinical applications . This modification also enhances the compound's lipophilicity, facilitating better penetration through biological membranes and improving its local efficacy.
Clinical Applications
Treatment of Hemorrhoids
One of the most established clinical applications of fluocortolone pivalate is in the management of hemorrhoids. The compound is often formulated in combination with local anesthetics such as lidocaine hydrochloride to provide both anti-inflammatory effects and immediate pain relief .
Relief Pro, a commercial preparation containing fluocortolone pivalate and lidocaine, has been extensively studied for the treatment of hemorrhoids. The dual mechanism of action provides comprehensive symptom relief: fluocortolone pivalate reduces inflammation and edema, while lidocaine delivers rapid analgesia and reduces itching .
Other Therapeutic Uses
Clinical Studies and Efficacy
Research on Hemorrhoidal Treatment
A significant multicenter observational study conducted across 13 clinical centers in Russia evaluated the effectiveness of Relief Pro (containing fluocortolone pivalate and lidocaine) in real clinical practice. The study, which ran from November 2018 to October 2019, involved 44 coloproctologists and aimed to assess the efficacy of both rectal cream and suppository formulations .
The study findings demonstrated significant efficacy in alleviating hemorrhoidal symptoms:
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Notable reduction in edema, discharge, and discomfort was observed by the second visit
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By days 5-7, most patients experienced decreased severity of perianal edema and bleeding
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Approximately 96% of patients and 97% of physicians reported satisfaction with the treatment
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Both formulations (cream and suppositories) demonstrated good tolerability with no adverse events attributed to the study medication
Corticosteroid | Relative Anti-inflammatory Potency | Notes |
---|---|---|
Fluocortolone | Reference (1×) | Parent compound |
Diflucortolone valerate | ~3× greater than fluocortolone | Based on rat ear inflammation model |
Fluocinolone acetonide | Similar topical potency to diflucortolone valerate | 20× more systemically active |
Betamethasone-17-valerate | Similar to diflucortolone valerate | Based on experimental models |
Pharmaceutical Formulations
Available Dosage Forms
Fluocortolone pivalate is available in multiple pharmaceutical formulations, allowing for tailored treatment approaches based on the specific condition and affected site:
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Rectal Creams: Particularly useful for external hemorrhoids and perianal inflammation
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Rectal Suppositories: Designed for internal hemorrhoids and rectal inflammation
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Topical Creams and Ointments: Formulated for application to affected skin areas
The choice between these formulations depends on the location and severity of the condition being treated, patient preference, and specific clinical considerations.
Brand Name | Manufacturer | Formulations | Active Ingredients |
---|---|---|---|
Relief Pro | Bayer | Rectal cream, Suppositories | Fluocortolone pivalate + Lidocaine hydrochloride |
Ultraproct | German Remedies Ltd. | Topical preparation | Fluocortolone pivalate |
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